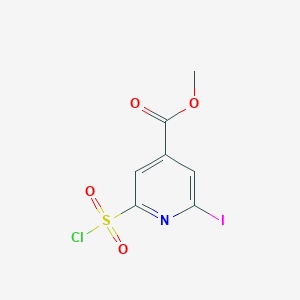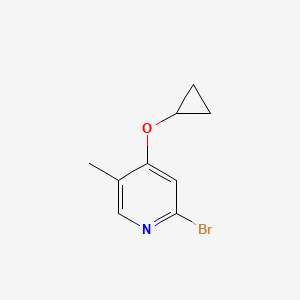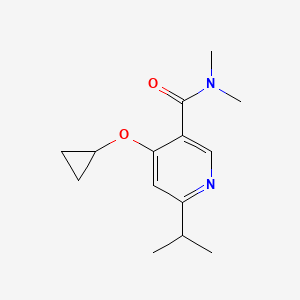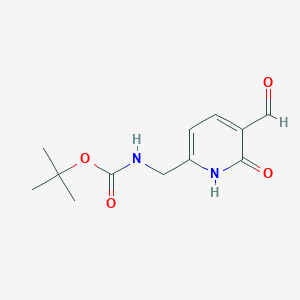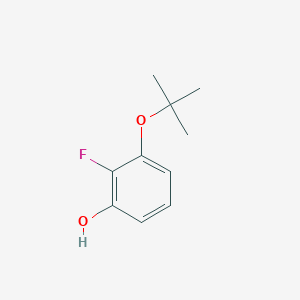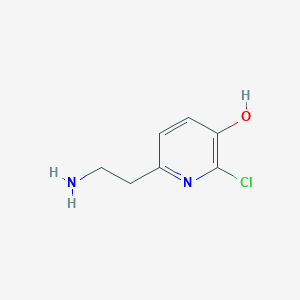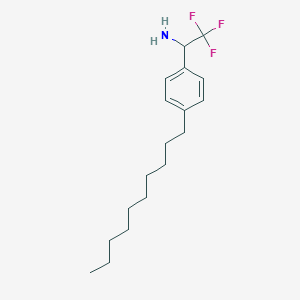
1-(4-Decyl-phenyl)-2,2,2-trifluoro-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-Decyl-phenyl)-2,2,2-trifluoro-ethylamine is an organic compound that features a trifluoromethyl group attached to an ethylamine backbone, with a decyl-substituted phenyl ring. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Decyl-phenyl)-2,2,2-trifluoro-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-decyl-benzaldehyde.
Formation of Intermediate: The aldehyde is then subjected to a Grignard reaction with a trifluoromethyl-containing reagent to form the corresponding alcohol.
Amination: The alcohol is subsequently converted to the amine via reductive amination using an appropriate amine source and reducing agent.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Decyl-phenyl)-2,2,2-trifluoro-ethylamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Formation of various substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(4-Decyl-phenyl)-2,2,2-trifluoro-ethylamine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity due to the trifluoromethyl group makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Medicine
In medicinal chemistry, ®-1-(4-Decyl-phenyl)-2,2,2-trifluoro-ethylamine is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group can influence the metabolic stability and pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of ®-1-(4-Decyl-phenyl)-2,2,2-trifluoro-ethylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Dodecylphenol: Similar in structure but lacks the trifluoromethyl group.
4-Decylphenyl isothiocyanate: Contains a different functional group (isothiocyanate) instead of the trifluoromethyl group.
(4-Decylphenyl)methanol: Similar structure but with a hydroxyl group instead of the trifluoromethyl group.
Uniqueness
®-1-(4-Decyl-phenyl)-2,2,2-trifluoro-ethylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can significantly influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
886368-26-9 |
|---|---|
Fórmula molecular |
C18H28F3N |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
1-(4-decylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C18H28F3N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(22)18(19,20)21/h11-14,17H,2-10,22H2,1H3 |
Clave InChI |
KFRIXKUGXCOYEP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC=C(C=C1)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one](/img/structure/B14845044.png)
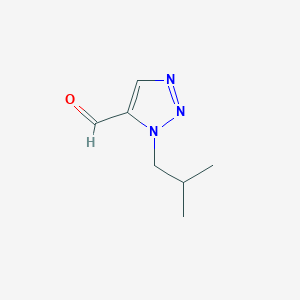
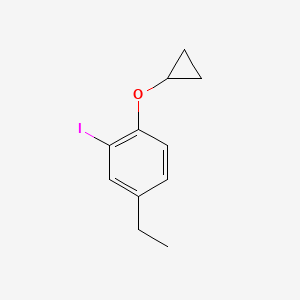
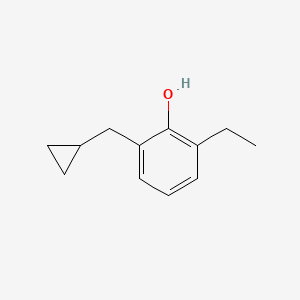
![[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid](/img/structure/B14845084.png)
